molecular formula C9H18O4S B13723858 7-Ethanesulfonylheptanoic acid

7-Ethanesulfonylheptanoic acid

Cat. No.: B13723858
M. Wt: 222.30 g/mol
InChI Key: JYRRZUCWPIJWGK-UHFFFAOYSA-N
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Description

7-Ethanesulfonylheptanoic acid is a synthetic organic compound featuring a seven-carbon aliphatic chain (heptanoic acid) terminated by a carboxylic acid group and substituted with an ethanesulfonyl moiety at the 7-position. This structure combines a fatty acid backbone with a strong electron-withdrawing sulfonyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The heptanoic acid component is a well-known precursor for ester synthesis . The integrated ethanesulfonyl group, analogous to the core structure of ethanesulfonic acid, can influence the compound's acidity and solubility properties . Researchers can utilize this bifunctional molecule as a building block for the development of more complex chemical entities, such as potential enzyme inhibitors or prodrugs, where the sulfonyl group can act as a pharmacophore or a linker. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

7-ethylsulfonylheptanoic acid

InChI

InChI=1S/C9H18O4S/c1-2-14(12,13)8-6-4-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

JYRRZUCWPIJWGK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Reaction of Heptanoic Acid with Ethanesulfonic Acid

One straightforward synthetic approach involves the reaction of heptanoic acid with ethanesulfonic acid under acidic conditions. This method leverages the sulfonation of the heptanoic acid chain by ethanesulfonic acid, forming the sulfonylated product. The reaction conditions typically require an acidic medium to facilitate the substitution and esterification processes. This method is noted for its simplicity but may require optimization to improve yield and purity.

Multi-Step Synthesis Starting from Ethyl Iodide

An alternative and more elaborate synthesis involves ethyl iodide as the starting material. This multi-step process includes:

  • Reaction of ethyl iodide with ammonium sulfite and lead oxide to generate ethanesulfonic acid as an intermediate.
  • Subsequent coupling of the synthesized ethanesulfonic acid with heptanoic acid to yield 7-Ethanesulfonylheptanoic acid.

This method is advantageous for industrial applications due to the availability of starting materials and the ability to control reaction parameters for higher purity and yield. The involvement of ammonium sulfite and lead oxide is critical for the formation of the sulfonic acid moiety before the final coupling step.

Reaction with Sodium Hydroxide to Form Sodium Salt

The compound 7-Ethanesulfonylheptanoic acid can also be converted into its sodium salt form by reaction with sodium hydroxide. This reaction is typical for carboxylic and sulfonic acids and is useful for generating derivatives with altered solubility and reactivity profiles. The sodium salt form is often employed in further chemical transformations or pharmaceutical formulations.

A comprehensive process related to the preparation of structurally similar heptanoic acid derivatives, which can be adapted or referenced for 7-Ethanesulfonylheptanoic acid synthesis, is described in patent EP0155392B1. Although this patent specifically targets 7-(2-hexyl-5-hydroxy-cyclopentyl)-heptanoic acid, the methodologies provide valuable insights:

Key Steps in the Process

  • Friedel-Crafts Reaction and Dehydrohalogenation: Starting from the monomethyl ester chloride of azelaic acid, a Friedel-Crafts reaction with ethylene in the presence of Lewis acids (e.g., aluminum trichloride) is performed, followed by dehydrohalogenation to yield vinylketone intermediates.

  • Nitromethane Addition and Cyclization: Vinylketone undergoes addition with nitromethane in the presence of bases such as sodium methylate, leading to nitroketone intermediates. Subsequent cyclization under basic conditions affords cyclopentenone intermediates.

  • Esterification and Hydrolysis: The intermediates are esterified and then hydrolyzed under acidic conditions (using hydrochloric acid or sulfuric acid in solvents like tetrahydrofuran) to yield free acids.

  • Grignard Reaction: The addition of hexyl magnesium bromide to the methyl ester intermediate in tetrahydrofuran with catalytic copper(I) iodide at low temperatures (-70°C to 10°C) selectively produces the trans isomer of the target compound.

Advantages of This Process

  • Use of inexpensive and readily available raw materials.
  • Reduction in the number of synthetic steps compared to prior art.
  • Improved yields and product purity.
  • Environmentally friendlier with reduced pollution.
  • Scalable for industrial production.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Friedel-Crafts reaction Monomethyl ester chloride + ethylene, AlCl₃, 0–30°C High Formation of vinylketone intermediate
Nitromethane addition Nitromethane + sodium methylate, methanol/methylene chloride Moderate Formation of nitroketone
Cyclization & Esterification Basic medium, acid hydrolysis (HCl, THF), room temp High Formation of cyclopentenone and free acid
Grignard addition Hexyl MgBr + methyl ester, CuI catalyst, -70°C to 10°C Good Selective trans isomer formation

Analytical and Research Outcomes

  • Spectroscopic Analysis: The synthesized compounds are characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity. For example, IR spectra show characteristic sulfonic acid (–SO₃H) and carboxylic acid (–COOH) stretching vibrations, while NMR confirms the chemical environment of protons and carbons in the molecule.

  • Reaction Mechanisms: The sulfonylation and coupling reactions proceed via nucleophilic substitution and esterification mechanisms, with acidic or basic catalysis depending on the step.

  • Industrial Relevance: The ability to produce 7-Ethanesulfonylheptanoic acid with high purity and yield under scalable conditions makes it suitable for pharmaceutical intermediates and specialty chemical applications due to its reactivity and solubility profile.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct sulfonation Heptanoic acid, ethanesulfonic acid Acidic medium Simple, direct May have lower yield/purity
Multi-step from ethyl iodide Ethyl iodide, ammonium sulfite, lead oxide Multi-step synthesis, acidic coupling Industrial scalability More complex, uses toxic reagents
Adapted patent process (Grignard-based) Monomethyl ester chloride, ethylene, hexyl magnesium bromide Friedel-Crafts, Grignard, acid/base hydrolysis High yield, purity, scalable Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions: 7-Ethanesulfonylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl hydrides.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce sulfonyl hydrides.

Scientific Research Applications

7-Ethanesulfonylheptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be employed in the study of enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-ethanesulfonylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition and modulation of protein function.

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility : The ethanesulfonyl group introduces significant polarity, likely reducing logP compared to cyclopentyl or phenyl derivatives. This enhances water solubility, critical for pharmaceutical applications .

Reactivity : Sulfonyl groups are chemically stable and resistant to oxidation, unlike thiol (-SH) derivatives, which are prone to disulfide formation .

Biological Interactions : The phenyl and cyclopentyl groups enhance membrane permeability due to hydrophobicity, whereas sulfonyl groups may improve binding to polar enzyme active sites .

Physicochemical and Functional Differences

  • Thermal Stability: Sulfonyl-containing compounds typically exhibit higher thermal stability than thiols or esters due to strong sulfur-oxygen bonds. For example, 7-Amino-1,3-naphthalenedisulfonic acid derivatives show decomposition points >300°C .
  • Synthetic Utility : Ethanesulfonyl groups are often introduced via sulfonation reactions, whereas cyclopentyl or phenyl groups require alkylation or Friedel-Crafts methodologies .
  • Analytical Identification : Sulfonyl and sulfanyl groups can be distinguished via IR spectroscopy (S=O stretch ~1350–1150 cm⁻¹ for sulfonyl vs. S-H ~2550 cm⁻¹ for thiols) .

Q & A

Q. What are the established synthetic routes for 7-ethanesulfonylheptanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation of a heptanoic acid derivative. For example, ethanesulfonyl chloride can react with 7-aminoheptanoic acid under controlled pH (8–10) in anhydrous tetrahydrofuran (THF) at 0–5°C. Yield optimization requires monitoring reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for acid:sulfonyl chloride). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity . Key Variables : Temperature, solvent polarity, and reagent purity.

Q. Which analytical techniques are most reliable for characterizing 7-ethanesulfonylheptanoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure (e.g., sulfonyl group resonance at δ 3.1–3.3 ppm for CH2_2 adjacent to SO2_2).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H]^- ions for molecular weight validation (theoretical MW: 236.3 g/mol) .

Q. What are the solubility and stability profiles of 7-ethanesulfonylheptanoic acid under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >12). Store at -20°C in inert atmospheres (argon) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 7-ethanesulfonylheptanoic acid to minimize byproducts like sulfonic acid derivatives?

  • Methodological Answer :
  • Use Design of Experiments (DOE) to identify critical factors (e.g., temperature, reagent addition rate).
  • Implement in situ FTIR to monitor sulfonation progress and terminate reactions at <90% conversion to avoid over-sulfonation.
  • Byproduct Analysis : LC-MS to identify sulfonic acid impurities; optimize quenching steps (e.g., rapid neutralization with NaHCO3_3) .

Q. What strategies validate the accuracy of analytical methods for quantifying 7-ethanesulfonylheptanoic acid in complex matrices?

  • Methodological Answer :
  • Validation Parameters :
ParameterRequirementExample Value
LinearityR2^2 ≥ 0.9950.997 (1–100 µg/mL)
LOD/LOQSignal-to-noise ratio ≥3/10LOD: 0.3 µg/mL
Recovery90–110%95.2% (spiked plasma)
  • Cross-Validation : Compare HPLC-UV with LC-MS/MS for inter-method consistency .

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔG of sulfonation) reported in literature?

  • Methodological Answer :
  • Perform meta-analysis of published datasets (e.g., using RevMan or R) to identify outliers and assess heterogeneity (I2^2 statistic).
  • Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) with controlled humidity.
  • Use density functional theory (DFT) calculations to model reaction energetics and validate experimental ΔG values .

Q. What computational approaches predict the pharmacokinetic behavior of 7-ethanesulfonylheptanoic acid?

  • Methodological Answer :
  • In Silico Tools :
  • ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity.
  • Molecular Dynamics (MD) : Simulate binding affinity to serum albumin (PDB ID: 1BM0) to estimate half-life.
  • Validation : Compare predictions with in vitro hepatocyte clearance assays .

Data Presentation Guidelines

Q. Table 1. Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Condition
Sulfonation in THF7298.50°C, 18 h
Microwave-assisted8599.1100 W, 30 min

Q. Table 2. Analytical Technique Performance

TechniqueSensitivity (LOD)Precision (%RSD)Application Scope
HPLC-UV0.5 µg/mL1.2Bulk purity
LC-MS/MS0.1 µg/mL0.8Trace quantification

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